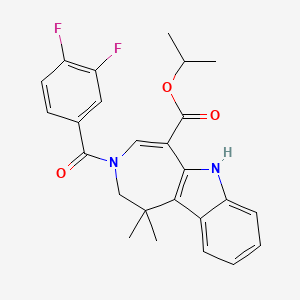

Turofexorate Isopropyl

Description

Fxr 450 is under investigation in clinical trial NCT00509756 (Study Evaluating this compound in Healthy Japanese Men).

This compound is a small molecule drug with a maximum clinical trial phase of II.

a synthetic farnesoid X receptor (FXR) agonist that promotes cholesterol lowering in models of dyslipidemia; structure in first source

Properties

IUPAC Name |

propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASOKQDNHHMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978825 | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629664-81-9 | |

| Record name | Turofexorate isopropyl [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turofexorate isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUROFEXORATE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Turofexorate Isopropyl discovery and synthesis

Mandatory Visualization

Caption: FXR signaling pathway activated by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic route based on the initial discovery publication.

Experimental Protocols

Step 1: Synthesis of 1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylic acid isopropyl ester

-

To a solution of 4,4-dimethyl-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole in a suitable solvent such as dichloromethane, is added di-tert-butyl dicarbonate (B1257347) and a base like triethylamine.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tert-butoxycarbonyl (Boc)-protected intermediate.

-

This intermediate is then dissolved in a suitable solvent like isopropyl alcohol, and a strong acid such as hydrochloric acid is added.

-

The reaction mixture is heated to reflux to facilitate the esterification and Boc-deprotection.

-

After cooling, the product is isolated by filtration and washed to give the desired product.

Step 2: Synthesis of this compound (isopropyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate)

-

To a solution of 1,1-dimethyl-2,3,4,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylic acid isopropyl ester in a solvent such as dichloromethane, is added a base like triethylamine.

-

The mixture is cooled in an ice bath, and 3,4-difluorobenzoyl chloride is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.

Note: The above protocols are generalized and may require optimization of reaction conditions, stoichiometries, and purification methods for successful implementation.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity have made it a cornerstone in preclinical research in the fields of metabolic and inflammatory diseases. The synthetic route is accessible, allowing for its preparation in research laboratories. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

Turofexorate Isopropyl: A Comprehensive Technical Guide to its Core Target Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turofexorate Isopropyl, also known as WAY-362450 and XL335, is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth analysis of this compound's interaction with its target receptor, FXR. It consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid synthesis and transport, thereby protecting the liver from bile acid toxicity. FXR activation also influences lipid and glucose metabolism, making it an attractive therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), dyslipidemia, and atherosclerosis. This compound has been identified as a highly potent, selective, and orally bioavailable non-steroidal agonist of FXR.[1][2] This document serves as a technical resource for understanding the molecular pharmacology of this compound and its engagement with the FXR signaling pathway.

Target Receptor: Farnesoid X Receptor (FXR)

The primary molecular target of this compound is the Farnesoid X Receptor (FXR).[1][2] It acts as an agonist, meaning it binds to and activates the receptor.

Potency and Selectivity

This compound is a highly potent FXR agonist with an EC50 of 4 nM.[1][2][3] It exhibits high selectivity for FXR over other nuclear receptors, including Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Estrogen Receptors (ERs), with no significant cross-reactivity observed at concentrations up to 10 µM.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with FXR and its downstream effects.

| Parameter | Value | Assay Type | Reference |

| EC50 (FXR Activation) | 4 nM | Cell-Based Reporter Assay | [1][2][3] |

| Efficacy (FXR Activation) | 149% | Cell-Based Reporter Assay | [1][2] |

Table 1: In Vitro Potency and Efficacy of this compound on FXR.

| Target Gene Promoter | EC50 | Cell Line | Assay Type |

| Human BSEP | 17 nM | HepG2 | Luciferase Reporter Assay |

| Human SHP | 230 nM | HepG2 | Luciferase Reporter Assay |

| Mouse IBABP | 33 nM | CV-1 | Luciferase Reporter Assay |

Table 2: Potency of this compound in Activating FXR Target Gene Promoters.

| Animal Model | Dose | Effect | Reference |

| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 18% and 36% reduction in aortic arch lesions, respectively | [1] |

| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 23% and 50% reduction in total cholesterol, respectively | [1] |

| LDLR-/- Mice | 1 and 3 mg/kg/day (oral) | 19% and 39% reduction in triglycerides, respectively | [1] |

| ApoE-/- Mice | 30 mg/kg/day (oral) | Near complete inhibition of aortic lesion formation | [4] |

| Rat | 3 mg/kg (oral) | Oral Bioavailability: 38% | |

| Rat | 3 mg/kg (oral) | Half-life (t1/2): 25 hours |

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of this compound.

Signaling Pathway

Upon binding to this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream target genes regulated by FXR include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Intestinal Bile Acid-Binding Protein (IBABP). The induction of SHP, a transcriptional repressor, leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Caption: this compound-mediated FXR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an FXR agonist.

In Vitro FXR Activation: Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate FXR and induce the expression of a reporter gene.

Experimental Workflow:

Caption: Workflow for the FXR luciferase reporter gene assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression plasmid, an RXR expression plasmid, and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

-

Compound Treatment: After 24 hours, the transfection medium is replaced with a medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated with the compound for an additional 24 hours.

-

Luminescence Measurement: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The data are then fitted to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy: Murine Atherosclerosis Model

This protocol describes the evaluation of this compound's anti-atherosclerotic effects in a genetically modified mouse model.

Experimental Workflow:

Caption: Workflow for the in vivo murine atherosclerosis model.

Methodology:

-

Animal Model: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice, which are susceptible to diet-induced atherosclerosis, are used.

-

Diet and Acclimation: Mice are acclimated for one week and then fed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at specified doses (e.g., 1, 3, 10 mg/kg). A control group receives the vehicle alone.

-

Study Duration: The treatment continues for a predefined period, typically 12-16 weeks.

-

Endpoint Analysis:

-

Plasma Lipids: At the end of the study, blood is collected, and plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using enzymatic assays.

-

Atherosclerotic Lesion Analysis: Mice are euthanized, and the aortas are perfused and dissected. The extent of atherosclerotic lesions in the aortic arch and thoracic aorta is quantified by en face analysis after staining with Oil Red O. The lesion area is expressed as a percentage of the total aortic surface area.

-

Conclusion

This compound is a potent and selective FXR agonist that has demonstrated significant efficacy in preclinical models of metabolic disease. Its ability to activate FXR and modulate the expression of key genes involved in bile acid, lipid, and glucose metabolism underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on FXR-targeted therapies. Further investigation into the clinical applications of this compound and other FXR agonists is warranted.

References

- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3fli - Discovery of XL335, a Highly Potent, Selective and Orally-Active Agonist of the Farnesoid X Receptor (FXR) - Summary - Protein Data Bank Japan [pdbj.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Turofexorate Isopropyl: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent Farnesoid X Receptor (FXR) Agonist.

For Research Use Only. Not for human use.

Introduction

Turofexorate Isopropyl, also known by its development codes WAY-362450, XL335, and FXR-450, is a potent and selective, orally bioavailable agonist of the Farnesoid X Receptor (FXR)[1][2]. As a non-steroidal, small molecule, it has garnered significant interest within the research community for its potential therapeutic applications in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

This compound is a member of the azepino[4,5-b]indole class of compounds[2]. Its chemical identity is well-defined and characterized by the following identifiers:

| Identifier | Value |

| IUPAC Name | propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[3] |

| CAS Number | 629664-81-9[3] |

| Molecular Formula | C₂₅H₂₄F₂N₂O₃[3] |

| Molecular Weight | 438.47 g/mol [1][4] |

| SMILES | CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F[3] |

| Synonyms | WAY-362450, XL335, FXR-450[1][2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 31-33 mg/mL | [6] |

| Ethanol: 2 mg/mL | [6] | |

| Water: Insoluble | [6] | |

| pKa (strongest acidic) | 13.58 (predicted) | DrugBank |

| pKa (strongest basic) | -4.5 (predicted) | DrugBank |

| LogP (calculated) | 5.1 | PubChem |

| Polar Surface Area | 62.4 Ų | PubChem |

| Hydrogen Bond Donors | 1 | DrugBank |

| Hydrogen Bond Acceptors | 2 | DrugBank |

| Rotatable Bond Count | 4 | DrugBank |

Mechanism of Action and Signaling Pathway

This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.

Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by this compound initiates a signaling cascade with diverse physiological effects. A key downstream target is the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop is a central mechanism in maintaining bile acid homeostasis.

Furthermore, this compound has been shown to upregulate the expression of several genes involved in bile acid transport and metabolism, including the Bile Salt Export Pump (BSEP) and the Intestinal Bile Acid-Binding Protein (IBABP)[1]. It also represses the expression of Sterol 12α-hydroxylase (CYP8B1)[1]. A study also revealed that chronic activation of FXR by WAY-362450 can lead to an increase in the expression of Cyclin D1 (Ccnd1) in the liver[7].

Caption: this compound signaling pathway via FXR activation.

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available pharmacokinetic data for this compound.

| Parameter | Species | Value | Route | Reference |

| Oral Bioavailability | Rat | 38% | p.o. | [1] |

| Half-life (t½) | Rat | 25 h | i.v. & p.o. | [1] |

| Volume of Distribution (Vd) | Rat | 3.3 L/kg | i.v. & p.o. | [1] |

| Clearance (CL) | Rat | ~10% of hepatic blood flow | i.v. & p.o. | [1] |

Oral administration of this compound to LDLR-/- mice has been shown to result in the lowering of cholesterol and triglycerides[1].

Pharmacodynamic Properties

The pharmacodynamic effects of this compound are a direct consequence of its potent FXR agonism. In vitro and in vivo studies have demonstrated its ability to modulate the expression of FXR target genes and influence lipid and glucose metabolism.

| Assay | System | EC₅₀ | Efficacy | Reference |

| FXR Agonism | Cell-based reporter assay | 4 nM | 149% | [2] |

| BSEP Promoter Activation | Promoter assay | 17 nM | - | [1] |

| SHP Promoter Activation | Promoter assay | 230 nM | - | [1] |

| IBABP Promoter Activation | Promoter assay | 33 nM | - | [1] |

In a murine model of non-alcoholic steatohepatitis (NASH), treatment with WAY-362450 was found to attenuate liver inflammation and fibrosis[8]. The study, conducted on male C57BL/6 mice fed a methionine and choline-deficient (MCD) diet, showed that a 30 mg/kg dose of WAY-362450 for 4 weeks reduced elevated serum ALT and AST activities, decreased inflammatory cell infiltration, and lowered hepatic gene expression of fibrosis markers[8].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the methodologies for key experiments involving this compound.

FXR Reporter Gene Assay

The potency of this compound as an FXR agonist is typically determined using a cell-based reporter gene assay. The general steps are as follows:

Caption: Workflow for a typical FXR reporter gene assay.

Gene Expression Analysis in Cell Culture

To assess the effect of this compound on the expression of specific target genes, quantitative real-time PCR (qRT-PCR) is commonly employed.

-

Cell Culture and Treatment: Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2). Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA purification kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vivo Pharmacodynamic Studies in a NASH Model

The anti-inflammatory and anti-fibrotic effects of this compound can be evaluated in a murine model of non-alcoholic steatohepatitis (NASH).

-

Animal Model: Induce NASH in mice (e.g., C57BL/6) by feeding them a methionine and choline-deficient (MCD) diet.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control to the mice daily via oral gavage for a defined period (e.g., 4 weeks).

-

Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.

-

Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).

-

Histological Analysis: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess inflammation and fibrosis.

-

Gene Expression Analysis: Analyze the expression of inflammatory and fibrotic markers in the liver tissue via qRT-PCR.

Conclusion

This compound is a well-characterized, potent, and selective FXR agonist with demonstrated activity in preclinical models of metabolic and inflammatory diseases. Its favorable oral bioavailability and significant pharmacodynamic effects on lipid metabolism and inflammation make it a valuable tool for research in these areas. This technical guide provides a foundational understanding of its chemical and biological properties to support further investigation and development efforts. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H24F2N2O3 | CID 10026128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | Autophagy | FXR | TargetMol [targetmol.com]

- 7. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Turofexorate Isopropyl (CAS RN: 629664-81-9): A Technical Whitepaper on a Potent Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turofexorate isopropyl, also known as XL335, WAY-362450, and FXR-450, is a potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR).[1][2] With a half-maximal effective concentration (EC50) of 4 nM, this small molecule has demonstrated significant effects on lipid metabolism, inflammation, and fibrosis in preclinical models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, intended for researchers and professionals in drug development. Despite promising preclinical results, its clinical development was discontinued.[3]

Chemical and Physical Properties

This compound is a synthetic, non-bile acid FXR agonist. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 629664-81-9 |

| Molecular Formula | C₂₅H₂₄F₂N₂O₃ |

| Molecular Weight | 438.47 g/mol [1] |

| Synonyms | XL335, WAY-362450, FXR-450[1][2] |

| Appearance | White to beige powder |

| Solubility | DMSO: 31 mg/mL (70.7 mM); Ethanol: 2 mg/mL (4.56 mM)[1] |

Mechanism of Action: FXR Agonism

This compound acts as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a critical role in the regulation of bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.

Upon activation by an agonist like this compound, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of this compound

Caption: Activation of the FXR signaling pathway by this compound.

Preclinical studies have shown that this compound induces the expression of several key FXR target genes. In human cell cultures, a 1 µM concentration of the compound led to a 13-fold increase in the mRNA expression of the Bile Salt Export Pump (BSEP), a 2-fold increase in the Small Heterodimer Partner (SHP), and a 20-fold increase in the Intestinal Bile Acid-Binding Protein (IBABP).[1][2] Furthermore, it has been shown to suppress interleukin-6-induced C-reactive protein (CRP) expression in human hepatoma Hep3B cells.[1]

Preclinical Data

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound were determined through a series of in vitro assays.

| Parameter | Result |

| EC50 (Human FXR) | 4 nM[1][2] |

| Selectivity | No significant cross-reactivity with a panel of 15 other nuclear receptors at concentrations up to 10 µM.[2] |

In Vivo Efficacy

In a mouse model of atherosclerosis utilizing LDLR-/- mice fed a Western diet, this compound demonstrated significant lipid-lowering effects and anti-atherosclerotic activity.[2]

| Parameter | Vehicle Control | This compound (3 mg/kg) | Percent Reduction |

| Plasma Cholesterol | - | - | 39%[2] |

| Plasma Triglycerides | - | - | 50%[2] |

| Aortic Arch Lesions | - | - | Significant reduction[2][4] |

In a murine model of NASH, this compound was shown to attenuate liver inflammation and fibrosis.[2]

| Parameter | Control | This compound |

| Inflammatory Cell Infiltration | - | Significantly reduced[2] |

| Hepatic Fibrosis | - | Decreased[2] |

Pharmacokinetics

Pharmacokinetic studies in rats have indicated good oral bioavailability and a long half-life.[4]

| Parameter | Value |

| Dose (Rat) | 3 mg/kg (p.o. and i.v.) |

| Oral Bioavailability | 38%[4] |

| Half-life | 25 hours[4] |

| Clearance | Low (3.3 L/kg, ~10% of hepatic blood flow)[4] |

Experimental Protocols

In Vitro FXR Activation Assay

Experimental Workflow for In Vitro FXR Activation Assay

Caption: Workflow for determining in vitro FXR target gene activation.

-

Cell Line: Human male primary hepatocytes were utilized.[1]

-

Culture Conditions: Cells were maintained in serum-free Williams medium E supplemented with penicillin/streptomycin, dexamethasone, ITS, L-glutamine, and HEPES buffer.[1]

-

Treatment: Cells were treated overnight with a vehicle control (0.01% DMSO) or varying concentrations of this compound.[1]

-

Endpoint: The mRNA expression levels of FXR target genes (BSEP, SHP, IBABP) were quantified.[1]

In Vivo Atherosclerosis Study

-

Animal Model: LDLR-/- mice, a well-established model for atherosclerosis research.

-

Diet: Mice were fed a Western diet to induce hyperlipidemia and atherosclerotic plaque formation.

-

Treatment: this compound (3 mg/kg) was administered orally.[2]

-

Endpoints:

In Vivo NASH Study

-

Animal Model: The study on the effects of this compound on NASH was conducted in a murine model.[2]

-

Endpoints:

Safety Information

This compound is classified with the following hazards:

-

GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]

Clinical Development and Current Status

Two Phase 1 clinical trials were initiated to evaluate the safety of this compound in healthy subjects (NCT00499629 and NCT00509756).[7] The former was completed, while the latter was terminated.[7] The global research and development status for this compound is currently listed as discontinued.[3]

Conclusion

This compound is a well-characterized, potent, and selective FXR agonist with demonstrated efficacy in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. The comprehensive data summarized in this whitepaper provides a valuable technical resource for researchers in the field of metabolic and inflammatory diseases. While its clinical development has been discontinued, the information gathered from the study of this compound contributes to the broader understanding of FXR as a therapeutic target.

References

- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mouse Models of Nonalcoholic Steatohepatitis: Toward Optimization of Their Relevance to Human Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Turofexorate Isopropyl (FXR-450): An In-Depth Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turofexorate Isopropyl, also known as FXR-450 and WAY-362450, is a potent, selective, and orally bioavailable non-steroidal agonist of the Farnesoid X Receptor (FXR). As a member of the nuclear receptor superfamily, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis. This compound has demonstrated significant therapeutic potential in preclinical models of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and atherosclerosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical data. The development of this compound was discontinued (B1498344) after Phase 1 clinical trials; the precise reasons for this discontinuation have not been publicly disclosed.

Introduction

The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a range of metabolic and inflammatory disorders. FXR is highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[1][2] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling cascade plays a pivotal role in regulating the synthesis and enterohepatic circulation of bile acids, as well as influencing lipid and glucose metabolism and inflammatory responses.[2][4]

This compound was developed as a synthetic, non-steroidal FXR agonist with high potency and selectivity, aiming to harness the therapeutic benefits of FXR activation while potentially mitigating the side effects associated with steroidal FXR agonists.[5]

Mechanism of Action

This compound is a direct agonist of the Farnesoid X Receptor. By binding to the ligand-binding domain of FXR, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of downstream transcriptional events.[3]

Signaling Pathway

The activation of FXR by this compound initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic and inflammatory processes. A key downstream target is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This negative feedback loop is central to the regulation of bile acid homeostasis.

References

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Turofexorate Isopropyl (XL335): A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Turofexorate Isopropyl, also known as XL335 and WAY-362450, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in therapeutic areas such as dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis (NASH).

Core Biological Activity: Farnesoid X Receptor (FXR) Agonism

This compound is an azepino[4,5-b]indole derivative identified as a highly potent, selective, and orally bioavailable agonist of the Farnesoid X Receptor (FXR). Its primary mechanism of action is the activation of FXR, which in turn modulates the transcription of numerous target genes involved in metabolic regulation.

In Vitro Potency and Selectivity

The potency of this compound as an FXR agonist has been determined through in vitro cell-based reporter assays. These assays typically utilize human embryonic kidney (HEK293T) cells co-transfected with expression vectors for human FXR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an FXR-responsive promoter, such as that of the bile salt export pump (BSEP).

| Parameter | Value | Assay System | Reference |

| EC50 | 4 nM | Human FXR Reporter Assay | [1][2] |

| Efficacy | 149% | Human FXR Reporter Assay | [1][2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response a drug can produce.

A key characteristic of this compound is its high selectivity for FXR over other nuclear receptors. This selectivity is crucial for minimizing off-target effects.

| Nuclear Receptor | Cross-reactivity |

| LXR, PPAR, RAR, RXR, GR | No significant cross-reactivity |

Downstream Gene Regulation

Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression. This leads to a cascade of effects that contribute to its therapeutic potential.

In Vivo Biological Activity

The therapeutic potential of this compound has been evaluated in preclinical animal models of dyslipidemia and atherosclerosis. These studies have demonstrated its efficacy in improving lipid profiles and reducing atherosclerotic plaque development.

Effects on Dyslipidemia

Oral administration of this compound to low-density lipoprotein receptor knockout (LDLR-/-) mice, a well-established model of human familial hypercholesterolemia, resulted in significant improvements in plasma lipid levels.

| Parameter | Effect | Animal Model | Reference |

| Cholesterol | Lowering | LDLR-/- mice | [1][2] |

| Triglycerides | Lowering | LDLR-/- mice | [1][2] |

Anti-Atherosclerotic Effects

Chronic administration of this compound in an atherosclerosis model using LDLR-/- mice led to a significant reduction in the development of atherosclerotic lesions in the aortic arch.

| Parameter | Effect | Animal Model | Reference |

| Aortic Arch Lesions | Significant Reduction | LDLR-/- mice | [1][2] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | 38% | Rat | Oral | [3] |

Experimental Protocols

The following sections provide an overview of the standard experimental methodologies employed to characterize the biological activity of this compound.

In Vitro FXR Reporter Gene Assay

This assay is designed to quantify the ability of a compound to activate the Farnesoid X Receptor.

Objective: To determine the EC50 and efficacy of this compound as an FXR agonist.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Plasmids:

-

Expression vector for human FXRα.

-

Expression vector for Retinoid X Receptor α (RXRα).

-

Reporter plasmid containing a luciferase or SEAP gene under the control of an FXR-responsive promoter (e.g., from the BSEP or IBABP gene).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (test compound).

-

Luciferase or SEAP assay substrate.

-

Procedure:

-

Cell Culture: HEK293T cells are cultured in appropriate media and conditions.

-

Transfection: Cells are seeded in multi-well plates and co-transfected with the FXRα, RXRα, reporter, and control plasmids using a suitable transfection reagent.

-

Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for FXR activation and reporter gene expression.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase or SEAP) and the control enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter activity is normalized to the control activity. The dose-response curve is plotted, and the EC50 and efficacy are calculated.

In Vivo Dyslipidemia and Atherosclerosis Model

This model is used to evaluate the efficacy of a compound in a disease-relevant context.

Objective: To assess the effect of this compound on plasma lipid levels and atherosclerotic lesion development.

Animal Model:

-

Strain: Low-density lipoprotein receptor knockout (LDLR-/-) mice.

-

Diet: High-fat, Western-type diet to induce hypercholesterolemia and atherosclerosis.

Procedure:

-

Acclimation and Diet: LDLR-/- mice are acclimated and then placed on a high-fat diet for a specified period to induce the disease phenotype.

-

Grouping and Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives a vehicle.

-

Monitoring: Body weight and food consumption are monitored regularly throughout the study.

-

Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.

-

Tissue Collection and Analysis: At the end of the study, the mice are euthanized, and the aorta is perfused and dissected. The aortic arch is stained with Oil Red O to visualize and quantify the area of atherosclerotic lesions.

-

Data Analysis: Statistical analysis is performed to compare the lipid levels and lesion areas between the treatment and control groups.

Conclusion

This compound (XL335) is a potent and selective FXR agonist with demonstrated efficacy in preclinical models of dyslipidemia and atherosclerosis. Its well-defined mechanism of action and favorable biological activity profile make it a valuable tool for research into the therapeutic potential of FXR activation. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to advance the understanding and treatment of metabolic diseases.

References

WAY-362450: A Technical Guide to a Potent Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-362450 (also known as XL335 and Turofexorate isopropyl), a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to WAY-362450 and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestine, FXR acts as a bile acid sensor.[3][4] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]

WAY-362450 is a synthetic, orally active azepino[4,5-b]indole derivative that has been identified as a highly potent and selective FXR agonist.[6][7] Its development has provided a valuable pharmacological tool to investigate the therapeutic potential of FXR activation in various metabolic and inflammatory diseases.

Chemical Structure:

-

IUPAC Name: propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[8]

Mechanism of Action and Signaling Pathway

WAY-362450 exerts its effects by binding to the ligand-binding domain of FXR, initiating a cascade of transcriptional events.[11] The activation of FXR by WAY-362450 leads to the regulation of a suite of genes involved in metabolic and inflammatory pathways.

Key FXR Target Genes and their Functions:

-

Small Heterodimer Partner (SHP): FXR activation strongly induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain.[3][12] SHP, in turn, inhibits the transcription of several genes, most notably CYP7A1.[3][12]

-

Cholesterol 7α-hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.[3] By inducing SHP, FXR activation by WAY-362450 leads to the repression of CYP7A1 expression, thereby reducing bile acid production.[11]

-

Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): In the intestine, FXR activation stimulates the synthesis and secretion of FGF19.[2][13] FGF19 travels to the liver and acts on the FGF receptor 4 (FGFR4) to also suppress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.[2][3]

-

Bile Salt Export Pump (BSEP): FXR activation upregulates the expression of BSEP, a transporter protein in hepatocytes responsible for pumping bile acids into the bile canaliculi for excretion.[2]

Through the modulation of these and other target genes, WAY-362450 and other FXR agonists influence a wide range of physiological processes, including:

-

Bile Acid Homeostasis: Decreased synthesis and increased excretion of bile acids, protecting the liver from cholestatic injury.[2][4]

-

Lipid Metabolism: Reduction in serum triglycerides and cholesterol levels.[6][7][11] FXR activation can suppress lipogenesis and promote the clearance of triglycerides.[3][14]

-

Glucose Metabolism: Improved insulin (B600854) sensitivity and regulation of gluconeogenesis.[3][14]

-

Inflammation and Fibrosis: Attenuation of inflammatory responses in the liver.[15][16]

Caption: FXR Signaling Pathway Activated by WAY-362450.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for WAY-362450 from various preclinical studies.

Table 1: In Vitro Activity of WAY-362450

| Parameter | Value | Assay System | Reference |

| EC50 | 4 nM | FXR Reporter Assay | [6][7][11][17] |

| Efficacy | 149% (relative to a standard agonist) | FXR Reporter Assay | [6][7][11][17] |

| Selectivity | No significant cross-reactivity with other nuclear receptors (e.g., LXR, PPAR, RAR, RXR, GR) | Panel of Nuclear Receptor Assays | [11][18] |

Table 2: Preclinical In Vivo Efficacy of WAY-362450

| Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| LDLR-/- Mice (Dyslipidemia) | Oral administration | Lowering of cholesterol and triglycerides | [6][7][11] |

| LDLR-/- Mice (Atherosclerosis) | Chronic administration | Significant reduction in aortic arch lesions | [6][7] |

| C57BL/6 Mice on Methionine and Choline-Deficient (MCD) Diet (NASH) | 30 mg/kg for 4 weeks | - Decreased serum ALT and AST- Reduced inflammatory cell infiltration- Reduced hepatic fibrosis- No significant effect on hepatic triglyceride accumulation | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of WAY-362450.

In Vitro Assays

4.1.1 FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2) is used.

-

Transfection: Cells are co-transfected with:

-

An expression vector for full-length human FXR.

-

An expression vector for human RXRα.

-

A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: Post-transfection (typically 24 hours), cells are treated with a range of concentrations of WAY-362450 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.

-

Data Analysis: The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase signal to the control reporter signal. The data are then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

4.1.2 FXR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of a compound to the FXR ligand-binding domain (LBD).

-

Reagents:

-

Purified, recombinant human FXR-LBD, often tagged (e.g., with GST or His).

-

A fluorescently labeled FXR ligand (tracer).

-

A terbium- or europium-labeled antibody specific to the tag on the FXR-LBD.

-

-

Procedure:

-

The tagged FXR-LBD, the fluorescent tracer, and the labeled antibody are combined in an assay buffer.

-

WAY-362450 is added at various concentrations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader. Excitation of the donor (terbium/europium) results in energy transfer to the acceptor (fluorescent tracer) when they are in close proximity (i.e., when the tracer is bound to the FXR-LBD).

-

-

Data Analysis: The displacement of the fluorescent tracer by WAY-362450 results in a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for a TR-FRET Competitive Binding Assay.

In Vivo Models

4.2.1 Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This model is used to induce non-alcoholic steatohepatitis (NASH) in mice, characterized by steatosis, inflammation, and fibrosis.[15][16]

-

Animals: Male C57BL/6 mice are commonly used.

-

Diet:

-

Control Group: Fed a standard chow diet or a control diet supplemented with methionine and choline (B1196258).[15]

-

MCD Group: Fed a diet deficient in methionine and choline but with a standard fat content.[15][16]

-

-

Treatment:

-

Endpoint Analysis:

-

Serum Analysis: Blood is collected for the measurement of liver enzymes (ALT, AST).

-

Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.

-

Gene Expression Analysis: A portion of the liver is snap-frozen for RNA extraction and subsequent qRT-PCR analysis of genes related to inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., collagen I, α-SMA).[15]

-

4.2.2 LDLR-/- Mouse Model of Atherosclerosis

This genetic model, which lacks the low-density lipoprotein receptor, is susceptible to developing atherosclerosis, particularly when fed a high-fat diet.[6][7]

-

Animals: LDLR-deficient (LDLR-/-) mice, typically on a C57BL/6 background.

-

Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.

-

Treatment: WAY-362450 is administered orally, often mixed in the diet or by daily gavage.

-

Duration: The study duration is typically 12-16 weeks to allow for the development of significant atherosclerotic lesions.

-

Endpoint Analysis:

-

Lipid Profile: Serum is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

-

Atherosclerotic Lesion Assessment: The aorta is dissected, stained en face with Oil Red O to visualize lipid-rich lesions, and the lesion area is quantified. The aortic root is also sectioned and stained for more detailed histological analysis of plaque size and composition.

-

Gene Expression Analysis (qRT-PCR)

This technique is used to quantify the mRNA levels of FXR target genes in tissues like the liver or intestine.

-

RNA Extraction: Total RNA is isolated from frozen tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed using spectrophotometry or a bioanalyzer.

-

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR):

-

The qPCR reaction is set up using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., SHP, CYP7A1, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.

-

The reaction is run on a real-time PCR machine.

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to a control group.

Caption: Standard workflow for quantitative real-time PCR (qRT-PCR).

Conclusion

WAY-362450 is a potent and selective FXR agonist that has demonstrated significant efficacy in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. Its well-characterized mechanism of action, centered on the transcriptional regulation of key genes in metabolic and inflammatory pathways, makes it an invaluable tool for researchers in the field. The experimental protocols outlined in this guide provide a framework for the continued investigation of WAY-362450 and the broader therapeutic potential of FXR agonism. As research progresses, a deeper understanding of the multifaceted roles of FXR, facilitated by specific agonists like WAY-362450, will be crucial for the development of novel therapies for a range of metabolic and liver diseases.

References

- 1. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Atherosclerosis in LDLR-Knockout Mice Is Inhibited, but Not Reversed, by the PPARγ Ligand Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding free energy predictions of farnesoid X receptor (FXR) agonists using a linear interaction energy (LIE) approach with reliability estimation: application to the D3R Grand Challenge 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. axonmedchem.com [axonmedchem.com]

- 18. researchgate.net [researchgate.net]

Turofexorate Isopropyl: A Deep Dive into its Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turofexorate isopropyl is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. This technical guide synthesizes the current understanding of this compound's mechanism of action and its implications for glucose metabolism. By activating FXR, this compound initiates a cascade of transcriptional events that modulate key enzymes and signaling pathways involved in hepatic glucose production and peripheral glucose uptake. This document provides a detailed overview of the underlying molecular mechanisms, summarizes key quantitative data from relevant studies, outlines experimental protocols, and visualizes the involved signaling pathways.

Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid synthesis and transport. Beyond its established role in bile acid homeostasis, emerging evidence has highlighted FXR's critical involvement in modulating glucose metabolism. Dysregulation of FXR signaling has been implicated in the pathophysiology of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Consequently, FXR has emerged as a promising therapeutic target for these conditions.

This compound is a non-steroidal, potent, and selective FXR agonist, characterized by an EC50 of 4 nM.[1][2] Its high affinity and selectivity for FXR make it a valuable tool for elucidating the receptor's role in metabolic regulation and a potential therapeutic agent.

Mechanism of Action: this compound's Impact on Glucose Homeostasis

This compound exerts its effects on glucose metabolism primarily through the activation of FXR in the liver. The binding of this compound to FXR initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.

Regulation of Hepatic Gluconeogenesis

A key mechanism by which FXR activation influences glucose metabolism is through the regulation of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. Studies have shown that FXR agonists can stimulate the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[3] This induction of PEPCK expression can lead to an increase in hepatic glucose output.[3]

The signaling cascade initiated by FXR activation that leads to PEPCK induction is multifaceted. It involves the induction of other nuclear receptors and signaling molecules, creating a complex regulatory network.[3]

Crosstalk with Insulin (B600854) Signaling

FXR activation has also been shown to interact with insulin signaling pathways. While some studies suggest that FXR activation may lead to an increase in hepatic glucose output, which could be perceived as counterintuitive for a therapeutic agent for diabetes, the overall effect on glucose homeostasis is more complex. The context of the metabolic state (e.g., fasting vs. fed) and the interplay with other signaling pathways are crucial in determining the net effect.

Quantitative Data on this compound and FXR Activation

The following table summarizes the key quantitative data related to the activity of this compound and its downstream effects on FXR target genes.

| Parameter | Value | Cell/System | Reference |

| EC50 for FXR Activation | 4 nM | In vitro assay | [1][2] |

| EC50 for BSEP Promoter Transactivation | 17 nM | In vitro reporter assay | [4] |

| EC50 for SHP Promoter Transactivation | 230 nM | In vitro reporter assay | [4] |

| EC50 for IBABP Promoter Transactivation | 33 nM | In vitro reporter assay | [4] |

| Induction of BSEP mRNA | 13-fold | Human cell culture (at 1 µM) | [4] |

| Induction of SHP mRNA | 2-fold | Human cell culture (at 1 µM) | [4] |

| Induction of IBABP mRNA | 20-fold | Human cell culture (at 1 µM) | [4] |

Signaling Pathways and Experimental Workflows

This compound-Mediated FXR Signaling Pathway in Glucose Metabolism

The following diagram illustrates the signaling cascade initiated by this compound, leading to the regulation of hepatic glucose metabolism.

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for Assessing FXR Agonist Activity

The following diagram outlines a typical experimental workflow to evaluate the activity of an FXR agonist like this compound.

References

Turofexorate Isopropyl: A Deep Dive into Farnesoid X Receptor (FXR) Agonism and Lipid Homeostasis

For Immediate Release

This technical guide provides a comprehensive overview of Turofexorate Isopropyl (also known as WAY-362450 or XL335), a potent and selective agonist of the Farnesoid X Receptor (FXR). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR agonism in metabolic diseases, with a particular focus on the regulation of lipid homeostasis.

Executive Summary

This compound is a small molecule that activates FXR, a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a pivotal role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. Preclinical studies have demonstrated that this compound effectively lowers plasma cholesterol and triglyceride levels. This lipid-lowering effect is a hallmark of FXR agonism and is attributed to the receptor's ability to modulate the expression of key genes involved in lipid metabolism. Chronic administration of this compound has also been shown to reduce the development of atherosclerosis in animal models, highlighting its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases.

Mechanism of Action: FXR and Lipid Homeostasis

The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to the regulation of lipid levels. A key mechanism involves the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. By suppressing SREBP-1c, FXR activation leads to a decrease in the expression of genes involved in fatty acid and triglyceride synthesis.

Furthermore, FXR activation has been shown to influence the expression of genes involved in lipoprotein metabolism, including those that regulate the clearance of triglycerides from the circulation. This multi-faceted mechanism of action underscores the central role of FXR in maintaining lipid homeostasis.

Preclinical Data: Efficacy in Animal Models

Preclinical evaluation of this compound has been conducted in various animal models of dyslipidemia. A key study utilized low-density lipoprotein receptor knockout (LDLR-/-) mice, a well-established model for studying hypercholesterolemia and atherosclerosis.

Quantitative Data Summary

| Animal Model | Treatment Group | Dose | Duration | Plasma Cholesterol Change | Plasma Triglyceride Change | Reference |

| LDLR-/- Mice | This compound | 10 mg/kg/day | 12 weeks | ↓ 35% | ↓ 50% | Flatt et al., 2009 |

| LDLR-/- Mice | This compound | 30 mg/kg/day | 12 weeks | ↓ 45% | ↓ 65% | Flatt et al., 2009 |

| LDLR-/- Mice | Vehicle Control | - | 12 weeks | No significant change | No significant change | Flatt et al., 2009 |

Experimental Protocols

Animal Model and Dosing

-

Animal Model: Male LDLR-/- mice, 8-10 weeks of age, are typically used. These mice are fed a high-fat, high-cholesterol "Western" diet for a specified period before and during the study to induce hyperlipidemia.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. The compound is administered daily via oral gavage at the specified doses. A vehicle control group receives the formulation without the active compound.

Lipid Analysis

-

Sample Collection: Blood samples are collected from the mice at baseline and at the end of the treatment period. Plasma is separated by centrifugation.

-

Biochemical Analysis: Plasma total cholesterol and triglyceride levels are determined using commercially available enzymatic colorimetric assay kits.

Atherosclerosis Assessment

-

Tissue Collection: At the end of the study, mice are euthanized, and the aortas are perfused and dissected.

-

Lesion Analysis: The aortas are stained with Oil Red O to visualize atherosclerotic plaques. The total plaque area is quantified using imaging software.

Visualizations: Signaling Pathways and Workflows

FXR Signaling Pathway in Lipid Metabolism

Caption: FXR activation by this compound leads to reduced triglyceride synthesis.

Experimental Workflow for Preclinical Lipid Assessment

Early research on Turofexorate Isopropyl

An In-depth Technical Guide to the Early Research and Development of URAT1 Inhibitors For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with cardiovascular and renal diseases.[1] The human urate transporter 1 (URAT1), a protein located in the renal proximal tubules, is a key regulator of uric acid reabsorption and has emerged as a major therapeutic target.[2][3] Inhibiting URAT1 promotes the excretion of uric acid, thereby lowering serum levels.[4] This guide provides a technical overview of the foundational principles in the early-stage research of novel URAT1 inhibitors, with a focus on preclinical evaluation. While specific early research data on Turofexorate Isopropyl is not extensively available in the public domain, this document outlines the established methodologies, signaling pathways, and data evaluation standards applicable to this class of compounds.

Mechanism of Action: URAT1 Inhibition

URAT1, encoded by the SLC22A12 gene, is an anion exchanger situated on the apical membrane of renal proximal tubule cells.[2] It plays a crucial role in maintaining uric acid homeostasis by reabsorbing urate from the glomerular filtrate back into the bloodstream in exchange for intracellular anions like lactate.[5] Inhibition of this transporter blocks the reabsorption pathway, leading to increased renal excretion of uric acid.[4] This mechanism is the cornerstone of uricosuric therapy.[6]

Preclinical Evaluation: Key Experimental Protocols

The preclinical assessment of novel URAT1 inhibitors involves a series of standardized in vitro and in vivo experiments to determine potency, selectivity, and efficacy.

In Vitro Potency and Selectivity Assays

The primary goal of in vitro assays is to quantify the inhibitory activity of a compound on the URAT1 transporter.

Experimental Protocol: Cell-Based Uric Acid Uptake Assay

This assay is the gold standard for measuring a compound's ability to inhibit URAT1 function.[5][7]

-

Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells are transiently or stably transfected with a plasmid expressing the human URAT1 (hURAT1) protein.[5][8] Parental (non-transfected) cells serve as a negative control.

-

Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 96-well) and cultured until they form a confluent monolayer.[8]

-

Compound Incubation: The cell monolayers are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Serial dilutions of the test compound (like this compound) and a positive control (e.g., Benzbromarone) are prepared and added to the cells for a pre-incubation period.[5][8]

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a known concentration of a substrate. This can be radioactively labeled [¹⁴C]-uric acid or a fluorescent substrate like 6-carboxyfluorescein (B556484) (6-CFL).[8]

-

Termination and Lysis: After a defined incubation period (e.g., 10-60 minutes), the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove any extracellular substrate.[7][8] The cells are then lysed to release their intracellular contents.

-

Quantification: The amount of substrate taken up by the cells is measured. For radiolabeled uric acid, a scintillation counter is used. For fluorescent substrates, a microplate reader measures fluorescence intensity.[8]

-

Data Analysis: The signal from parental cells is subtracted as background. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the data to a dose-response curve.[7]

In Vivo Efficacy Models

In vivo models are essential for evaluating the uric acid-lowering effects of a drug candidate in a whole-organism setting. Rodent models of hyperuricemia are commonly used.[1][9]

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model

This is a widely accepted model for inducing hyperuricemia in mice or rats.[1][10]

-

Animal Model: Male mice or rats are typically used.[11]

-

Induction of Hyperuricemia: Hyperuricemia is induced by administering potassium oxonate, a uricase inhibitor that prevents the breakdown of uric acid in rodents.[9] This is often combined with a purine (B94841) precursor like hypoxanthine (B114508) or adenine (B156593) to further increase uric acid production.[9][11] Administration is typically done via oral gavage or intraperitoneal injection for a set number of days.[10]

-

Dosing: Animals are divided into groups: a normal control, a hyperuricemic model group (vehicle), positive control groups (e.g., allopurinol (B61711) or benzbromarone), and test compound groups at various doses. The test compound is administered orally once daily.[3]

-

Sample Collection: Blood samples are collected at specified time points (e.g., 1 hour after the final dose) to measure serum uric acid levels.[10] 24-hour urine samples may also be collected using metabolic cages to assess urinary uric acid excretion.[11]

-

Biochemical Analysis: Serum and urine uric acid levels are quantified, often using UPLC (Ultra Performance Liquid Chromatography) or commercially available colorimetric kits.[1]

-

Histopathology: At the end of the study, kidneys may be harvested for histopathological examination (e.g., H&E staining) to assess for any signs of nephropathy or crystal deposition.[1][11]

Quantitative Data and Structure-Activity Relationships (SAR)

The primary quantitative endpoint from in vitro studies is the IC₅₀ value, which indicates the potency of an inhibitor. Lower IC₅₀ values signify higher potency.[5] For comparison, the IC₅₀ values of several known URAT1 inhibitors are presented below.

| Compound | IC₅₀ Value (μM) | Cell Line | Notes |

| Benzbromarone | 0.22 - 14.3 | HEK293T, etc. | Potent, clinically used agent, but also inhibits other transporters.[7][12] |

| Lesinurad | 3.5 - 7.2 | HEK293T | A selective URAT1 inhibitor (SURI).[7] |

| Verinurad | 0.025 | - | A highly potent and specific URAT1 inhibitor.[7][8] |

| Probenecid | 20.2 - 42 | HEK293 | An older, less potent uricosuric drug.[4][7] |

| Ruzinurad (SHR4640) | 0.13 | HEK293 | An investigational selective URAT1 inhibitor.[7] |

| Febuxostat | 36.1 | - | Primarily a xanthine (B1682287) oxidase inhibitor with some URAT1 activity.[12][13] |

Note: IC₅₀ values can vary between different studies and assay conditions.[5]

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. Key structural features that influence activity include an acidic moiety (like a carboxylic acid) to interact with the transporter's binding pocket and a core scaffold that correctly orients the interacting groups.[5]

Conclusion

The development of novel URAT1 inhibitors represents a promising strategy for the management of hyperuricemia and gout. The early research phase is heavily reliant on a systematic approach involving robust in vitro assays to establish potency and selectivity, followed by validation in relevant in vivo models of hyperuricemia to demonstrate efficacy. While detailed preclinical data for this compound is not widely published, the established protocols and evaluation frameworks described herein provide a comprehensive guide for the scientific community engaged in the discovery and development of this important class of therapeutic agents.

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. explorationpub.com [explorationpub.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 10. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects Investigation of Turofexorate Isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turofexorate Isopropyl, also known as WAY-362450 or XL335, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. While its on-target efficacy has been established, a thorough investigation of its off-target effects is crucial for a comprehensive understanding of its safety and pharmacological profile. This technical guide provides a summary of the known selectivity of this compound and outlines the experimental protocols for a broader investigation of its potential off-target interactions. The methodologies detailed herein are standard in safety pharmacology and are essential for de-risking drug candidates during preclinical development.

Introduction

This compound is a well-characterized FXR agonist with a reported EC50 of 4 nM.[1][2][3] Its primary mechanism of action is the activation of FXR, leading to the modulation of target gene expression involved in various metabolic pathways. Early characterization of this compound has demonstrated a high degree of selectivity against a panel of other nuclear receptors. However, a comprehensive assessment of off-target activities across different protein families, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters, is a critical component of a thorough safety evaluation. This guide will delve into the known selectivity of this compound and provide detailed protocols for assays commonly employed to uncover potential off-target liabilities.

Known Selectivity Profile of this compound

Initial preclinical studies have indicated that this compound possesses a favorable selectivity profile, particularly within the nuclear receptor family. The following table summarizes the receptors against which this compound has been tested and has shown no significant activity at concentrations up to 10 μM.

| Receptor Family | Specific Receptors | Activity Concentration | Reference |

| Nuclear Receptors | LXR, PPAR, RAR, RXR, GR | No significant cross-reactivity up to 10 μM | [3][4] |